2,3-Dichloro-6-fluorobenzenesulfonamide
Overview
Description
2,3-Dichloro-6-fluorobenzenesulfonamide is a chemical compound with the molecular formula C6H4Cl2FNO2S and a molecular weight of 244.07 . It is also known by its IUPAC name, 2,3-dichloro-6-fluorobenzenesulfonamide .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-Dichloro-6-fluorobenzenesulfonamide, such as its melting point, boiling point, and density, were not found in the search results .Scientific Research Applications
Asymmetric Synthesis
Enantiomerically pure compounds are crucial for various applications in chemical research and pharmaceuticals. A study by Yamamoto et al. (2011) demonstrates the asymmetric synthesis of 3'-fluorothalidomide using enantiodivergent electrophilic fluorination. This process utilizes cinchona alkaloids and N-fluorobenzenesulfonimide (NFSI) as key reagents, highlighting the role of 2,3-Dichloro-6-fluorobenzenesulfonamide derivatives in facilitating precise and selective chemical reactions Yamamoto et al., 2011.
Imaging Agents
In the quest for innovative diagnostic tools, Shiue et al. (2001) synthesized fluorine-18 labeled analogs of hypoglycemic drugs as β-cell imaging agents. This study involved the creation of fluorine-18 labeled sulfonureas, demonstrating the application of fluorobenzenesulfonamide derivatives in developing imaging agents for medical research, particularly for type 2 diabetes Shiue et al., 2001.
Organic Synthesis and Catalysis
Pu et al. (2016) explored a catalyst-free aminochlorination of alkenes using N-chloro-N-fluorobenzenesulfonamide (CFBSA). This reaction showcases the utility of CFBSA in producing chloroamino adducts, which are pivotal intermediates in organic synthesis. The study underscores the importance of fluoro- and chloro-substituted benzenesulfonamides in facilitating diverse chemical transformations Pu et al., 2016.
Molecular Structure Analysis
Investigations into the crystal structures and solid-state NMR characteristics of compounds provide insight into their potential applications. Pawlak et al. (2021) conducted a structural investigation of AND-1184 and its hydrochloride form, showcasing the application of solid-state NMR and X-ray crystallography in understanding the properties of pharmaceutical compounds. This research exemplifies the broader utility of 2,3-Dichloro-6-fluorobenzenesulfonamide derivatives in the detailed analysis of molecular structures Pawlak et al., 2021.
properties
IUPAC Name |
2,3-dichloro-6-fluorobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FNO2S/c7-3-1-2-4(9)6(5(3)8)13(10,11)12/h1-2H,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PURKCLCGUANNEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)S(=O)(=O)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-6-fluorobenzenesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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